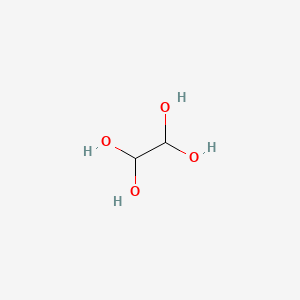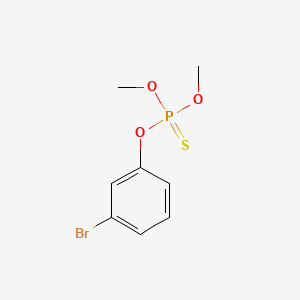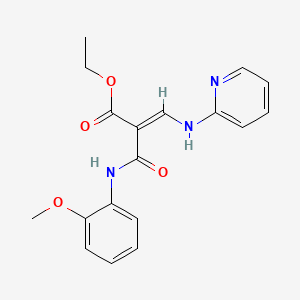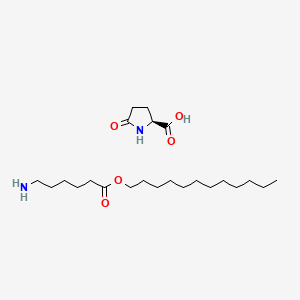
Einecs 258-022-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 258-022-3, also known as 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride, is a chemical compound with a variety of applications in different fields. It is recognized for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves several steps. The primary synthetic route includes the reaction of octylamine with ethylene diamine to form the intermediate compound, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride can be compared with other similar compounds, such as:
- N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- 2-[bis[2-(octylamino)ethyl]amino]acetic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
52584-05-1 |
|---|---|
Molecular Formula |
C23H44N2O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
dodecyl 6-aminohexanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H37NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19;7-4-2-1-3(6-4)5(8)9/h2-17,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
QRXDCWZSODTMEF-HVDRVSQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


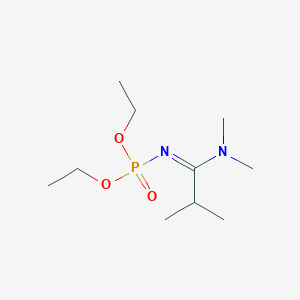

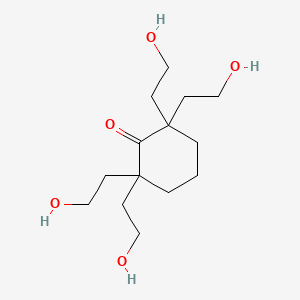
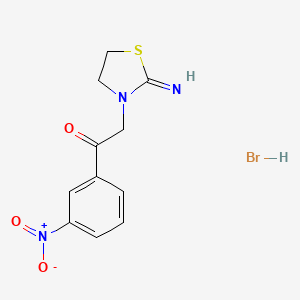
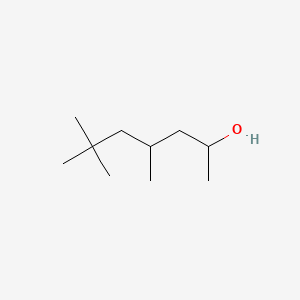
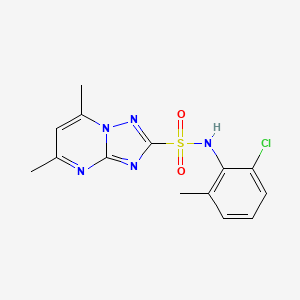

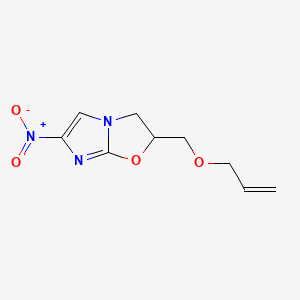

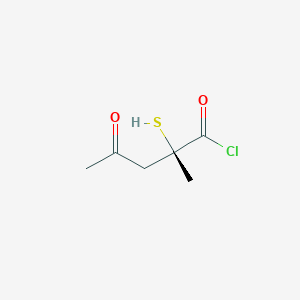
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
